![molecular formula C22H20N2O4 B14368570 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione CAS No. 93397-92-3](/img/structure/B14368570.png)
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione is a complex organic compound belonging to the phenoxazine family Phenoxazines are heterocyclic compounds characterized by an oxazine ring fused to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ortho-aminophenol, followed by cyclization and acetylation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in cellular studies.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects. The molecular targets include DNA, enzymes involved in replication, and cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nile Red: A benzo[a]phenoxazine dye used for staining cellular membranes and lipid droplets.
Phenothiazine: A structurally similar compound with applications in antipsychotic medications and as a dye.
Phenazine: Another nitrogen-containing heterocyclic compound with antimicrobial and anticancer properties.
Uniqueness
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione stands out due to its specific functional groups, which impart unique chemical reactivity and biological activity. Its acetyl and diethylamino groups enhance its solubility and interaction with biological molecules, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
93397-92-3 |
|---|---|
Molekularformel |
C22H20N2O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
6-acetyl-9-(diethylamino)-3-hydroxybenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C22H20N2O4/c1-4-24(5-2)13-6-9-17-18(10-13)28-22-19(12(3)25)21(27)16-11-14(26)7-8-15(16)20(22)23-17/h6-11,26H,4-5H2,1-3H3 |
InChI-Schlüssel |
LRSLVVJQVMPFDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=C(C=C(C=C4)O)C(=O)C(=C3O2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


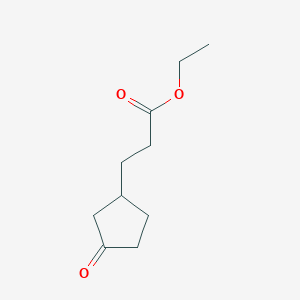
![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
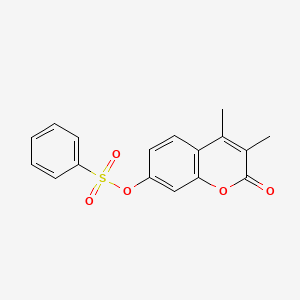
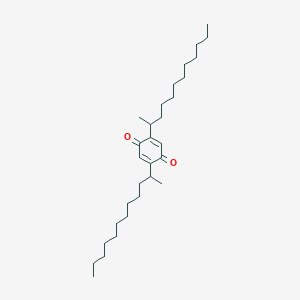
![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
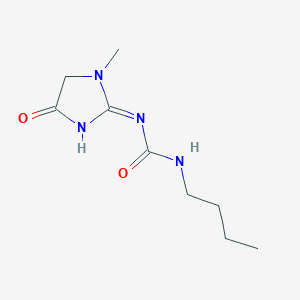
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
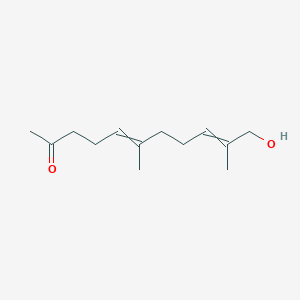
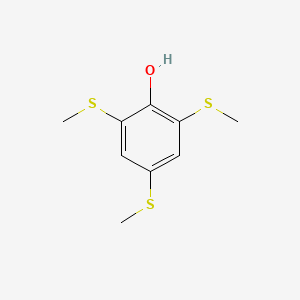
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)
